
2-氯-N,N-二乙基乙酰胺
概述
描述
2-Chloro-N,N-diethylacetamide: is an organic compound with the molecular formula C6H12ClNO . It is a clear, colorless to light yellow liquid with a molecular weight of 149.62 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including agriculture and environmental science .
科学研究应用
2-Chloro-N,N-diethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including calixarene amides and amide calixpyrrole macrocycles.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of agrochemicals and environmental chemicals.
作用机制
Target of Action
2-Chloro-N,N-diethylacetamide is a chemical compound with the formula C6H12ClNO It is suggested that it may have an impact on the respiratory system .
Mode of Action
It is known that the compound interacts with its targets to exert its effects
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating that it may play a role in several biochemical reactions .
Result of Action
It has been used in the synthesis of various compounds, suggesting that it may have a range of effects at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions:
2-Chloro-N,N-diethylacetamide can be synthesized through the reaction of diethylamine with chloroacetyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
ClCH2COCl+(C2H5)2NH→ClCH2CON(C2H5)2+HCl
Industrial Production Methods:
Industrial production of 2-Chloro-N,N-diethylacetamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient mixing and separation techniques .
化学反应分析
Types of Reactions:
2-Chloro-N,N-diethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form N,N-diethylacetamide and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or potassium alkoxide in an aprotic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted amides, thiols, or ethers.
Hydrolysis: N,N-diethylacetamide and hydrochloric acid.
Oxidation: N-oxides.
Reduction: Corresponding amines.
相似化合物的比较
2-Chloro-N,N-dimethylacetamide: Similar structure but with methyl groups instead of ethyl groups.
2-Chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of ethyl groups.
2-Chloro-N-phenylacetamide: Contains a phenyl group instead of ethyl groups.
Uniqueness:
2-Chloro-N,N-diethylacetamide is unique due to its specific reactivity and applications in organic synthesis. The presence of ethyl groups provides different steric and electronic properties compared to its similar compounds, making it suitable for specific reactions and applications .
属性
IUPAC Name |
2-chloro-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQUWTMMFMJEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062326 | |
| Record name | Acetamide, 2-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2315-36-8 | |
| Record name | Chloro-N,N-diethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-2-chloroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N,N-diethylacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-chloro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-diethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-N,N-DIETHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TK444LD3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chloro-N,N-diethylacetamide used in the synthesis of complex molecules?
A: 2-Chloro-N,N-diethylacetamide serves as a versatile reagent for introducing N,N-diethylacetamide groups into target molecules. For example, it's utilized in synthesizing spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, a class of compounds exhibiting antifungal activity against Candida albicans []. It's also a key component in synthesizing N,N-Diethyl-7-indolyloxyacetamide [], showcasing its utility in constructing indole-based structures with potential biological relevance.
Q2: How does the introduction of N,N-diethylacetamide fragments affect the fluorescence properties of thiacalixarenes?
A: Studies have demonstrated that incorporating N,N-diethylacetamide fragments at the lower rim of 1,3-disubstituted p-tert-butyl thiacalix[4]arenes leads to enhanced fluorescence intensity []. This suggests that the presence of these fragments influences the electronic environment of the macrocycle, potentially by altering energy levels or promoting radiative decay pathways, ultimately affecting fluorescence emission.
Q3: What factors influence the chemo- and stereoselectivity of reactions involving 2-Chloro-N,N-diethylacetamide with thiacalixarenes?
A: Research indicates that both the nature of the base employed and the position of the anthraquinone fragment relative to the amide group within the thiacalixarene molecule play crucial roles in determining the reaction outcome []. For instance, using 2-Chloro-N,N-diethylacetamide with a 1-amidoanthraquinone derivative yields tetrasubstituted products, while the 2-amidoanthraquinone derivative leads to trisubstituted macrocycles. This highlights the importance of carefully considering both steric and electronic factors when designing reactions involving these complex molecules.
Q4: Are there any known analytical methods for detecting and quantifying 2-Chloro-N,N-diethylacetamide, particularly in pharmaceutical contexts?
A: Yes, a highly sensitive and specific Liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS) method has been developed and validated for quantifying 2-Chloro-N,N’-diethylacetamide (CDEA), identified as a genotoxic impurity, in Entacapone drug substances []. This underscores the importance of stringent quality control in pharmaceutical development and manufacturing to ensure product safety.
Q5: What are the implications of identifying 2-Chloro-N,N’-diethylacetamide as a genotoxic impurity in pharmaceuticals like Entacapone?
A: The presence of a genotoxic impurity like CDEA raises concerns due to its potential to cause DNA damage, potentially leading to mutations and increasing cancer risk. Detecting and quantifying such impurities is paramount during drug development []. This finding emphasizes the need for robust analytical methods and strict manufacturing processes to minimize genotoxic impurity levels and safeguard patient health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
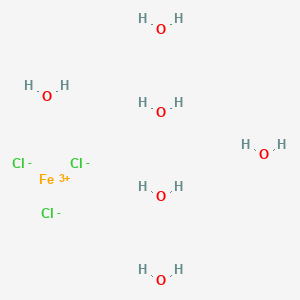

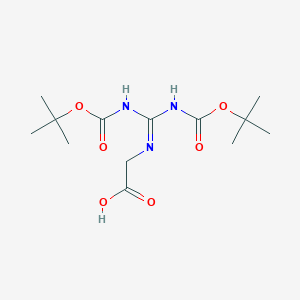


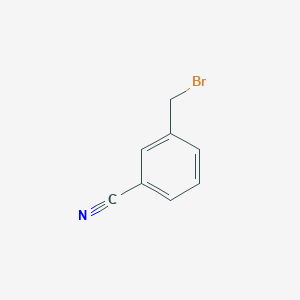
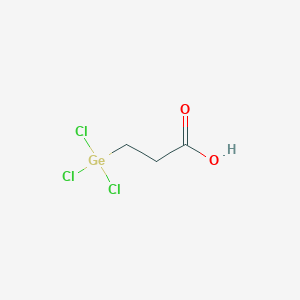
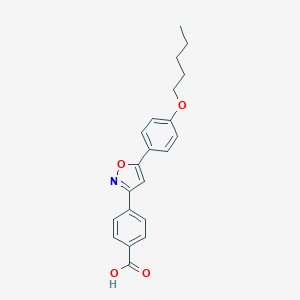
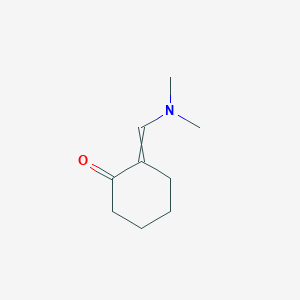


![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)

